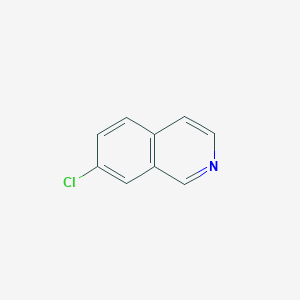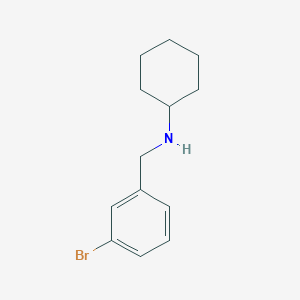
(3-Bromobenzyl)cyclohexylamine
Vue d'ensemble
Description
(3-Bromobenzyl)cyclohexylamine, also known as 3-Bz-C6H13N, is a cyclic amine composed of a benzyl group and a cyclohexyl group attached to a nitrogen atom. It is an important organic compound used in various scientific research applications, such as medicinal chemistry, organic synthesis, and biochemistry. 3-Bz-C6H13N is a versatile compound that can be used in a variety of synthetic pathways, making it a valuable tool in the laboratory.
Applications De Recherche Scientifique
Molecular Structure and Biological Activity
- The compound has been used as a model to evaluate the histamine H3-receptor activation mechanism, demonstrating significant biological activity (Kovalainen et al., 2000).
Chemical Synthesis and Applications
- It has played a role in the kinetic and analytical investigations in the formation of certain compounds, which are relevant in understanding chemical reaction mechanisms (Schmid et al., 1988).
- This chemical is significant in the study of bond activation in palladium(II) cyclopalladated compounds, indicating its utility in complex organometallic chemistry (Vila et al., 2002).
- It has been used in synthesizing novel cyclohexanonyl bromophenol derivatives, highlighting its potential in the synthesis of new chemical entities (Balaydın et al., 2012).
Photochemical and Cyclization Studies
- The compound's derivatives have been studied for their potential in photochemical cyclization, leading to the synthesis of heterocyclic compounds, which is crucial in the development of new pharmaceuticals (Iida et al., 1978).
Enzymatic and Synthetic Chemistry
- Research has also explored its use in engineered enzymatic processes for improved activity and stereoselectivity, underlining its role in biocatalysis and green chemistry (Wu et al., 2022).
Mécanisme D'action
Mode of Action
. These reactions could potentially alter the function of target molecules in the body, leading to various physiological effects.
Biochemical Pathways
This process involves the interaction of chemically differentiated fragments with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Pharmacokinetics
5 to 48 hours, showing a clear dose dependency . Approximately 86 to 95% of the administered dose was excreted in the urine during 48 hours as unchanged drug .
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEACIKSVOHWIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

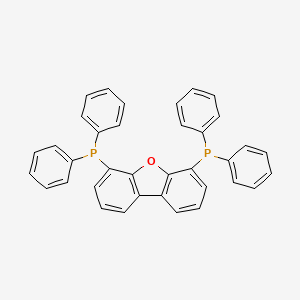



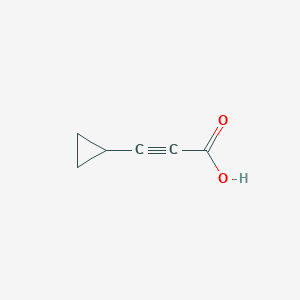
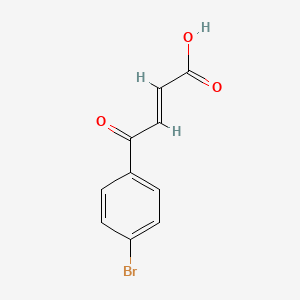
![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)
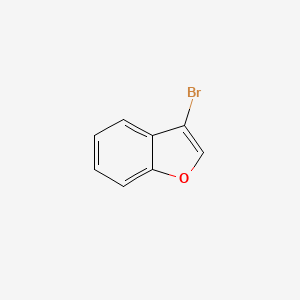


![2-Methyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B1268604.png)
![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)
